Dubermatinib

Description

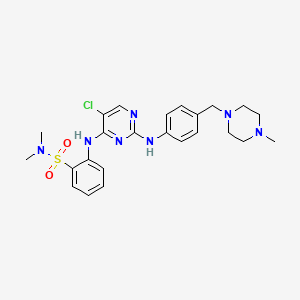

2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide has been reported in Dracaena angustifolia with data available.

This compound is an orally available and selective inhibitor of the receptor tyrosine kinase AXL (UFO), with potential antineoplastic activity. Upon administration, this compound targets and binds to AXL and prevents its activity. This blocks AXL-mediated signal transduction pathways and inhibits the epithelial-mesenchymal transition (EMT), which, in turn, inhibits tumor cell proliferation and migration. In addition, TP-0903 enhances chemo-sensitivity to certain other chemotherapeutic agents. AXL, a member of the Tyro3, AXL and Mer (TAM) family of receptor tyrosine kinases and overexpressed by many tumor cell types, plays a key role in tumor cell proliferation, survival, invasion and metastasis; its expression is associated with drug resistance and poor prognosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an AXL inhibitor with antineoplastic activity

See also: this compound Tartrate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAALFPUEOYPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341200-45-0 | |

| Record name | Dubermatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dubermatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DUBERMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dubermatinib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dubermatinib (TP-0903) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical findings. We will delve into its molecular targets, the signaling pathways it modulates, and its ultimate effects on cancer cell viability. This guide also includes a compilation of its inhibitory concentrations across various cancer cell lines, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Core Mechanism of Action: AXL Kinase Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the AXL receptor tyrosine kinase.[2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is observed in numerous cancers, often correlating with a poor prognosis.[1] The binding of its ligand, Gas6 (growth arrest-specific 6), to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion.

This compound competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.[4] This blockade of AXL signaling is the cornerstone of this compound's anti-cancer activity.

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound has been evaluated across a range of cancer cell lines, with IC50 values (the concentration of the drug that inhibits 50% of the target activity or cell growth) typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| AXL Kinase Activity | - | 27 | [2][3] |

| PSN-1 | Pancreatic Cancer | 6 | [3][5] |

| CLBL-1 | B-cell lymphoma (Canine) | 40 | [6] |

| Raji | Burkitt lymphoma (Human) | 60 | [6] |

| SU-DHL-8 | B-cell lymphoma (Human) | 80 | [6] |

| OSW | T-cell lymphoma (Canine) | 103 | [6] |

| GL-1 | B-cell leukemia (Canine) | 105 | [6] |

| Hs578T | Breast Carcinoma (Human) | 135 | [6] |

| KG-1a | Acute Myeloid Leukemia (Human) | 145 | [6] |

| MCF-7 | Breast Adenocarcinoma (Human) | 150 | [6] |

| HCT116 | Colon Carcinoma (Human) | 150 | [6] |

| RKO | Colon Carcinoma (Human) | 150 | [6] |

| CL-1 | T-cell lymphoma (Canine) | 170 | [6] |

| Ramos | Burkitt Lymphoma (Human) | 170 | [6] |

| KG-1 | Acute Myeloid Leukemia (Human) | 190 | [6] |

| BV173 | Chronic Myeloid Leukemia (Human) | 210 | [6] |

| HeLa | Cervical Carcinoma (Human) | 210 | [6] |

| HL-60 | Acute Myeloid Leukemia (Human) | 210 | [6] |

| HepG2 | Liver Carcinoma (Human) | 290 | [6] |

| HT-29 | Colon Adenocarcinoma (Human) | 300 | [6] |

| SU-DHL-6 | B-cell lymphoma (Human) | 320 | [6] |

| NALM-1 | Chronic Myeloid Leukemia (Human) | 330 | [6] |

| K562 | Chronic Myeloid Leukemia (Human) | 540 | [6] |

Downstream Signaling Pathways Modulated by this compound

By inhibiting AXL, this compound disrupts several critical downstream signaling pathways that are frequently dysregulated in cancer.

Caption: this compound's inhibition of the AXL signaling pathway.

PI3K/Akt/NF-κB Survival Pathway

AXL activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway promoting cell survival. Akt, a serine/threonine kinase, subsequently activates the transcription factor NF-κB. NF-κB then translocates to the nucleus and upregulates the expression of anti-apoptotic proteins. This compound's inhibition of AXL leads to the suppression of this pathway, resulting in decreased expression of key survival proteins including:

-

Mcl-1 and Bcl-2: Anti-apoptotic proteins of the Bcl-2 family that prevent the release of cytochrome c from the mitochondria.

-

XIAP (X-linked inhibitor of apoptosis protein): A potent inhibitor of caspases, the key executioners of apoptosis.

By downregulating these survival factors, this compound sensitizes cancer cells to apoptosis.

Induction of Pro-Apoptotic Proteins

In addition to suppressing anti-apoptotic proteins, this compound has been shown to upregulate the expression of pro-apoptotic BH3-only proteins, such as BIM . BIM can directly activate the pro-apoptotic proteins BAX and BAK or neutralize anti-apoptotic Bcl-2 family members, thereby promoting apoptosis.

Cell Cycle Arrest

This compound has been observed to induce a strong G2/M arrest in the cell cycle of pancreatic cancer cells.[5] This effect is attributed to its potent inhibition of Aurora A and B kinases, which are critical regulators of mitotic progression.[5]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

The epithelial-to-mesenchymal transition is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, and is a key driver of metastasis and drug resistance. AXL signaling is a well-established promoter of EMT. Treatment with this compound has been shown to reverse the mesenchymal phenotype in multiple cancer models.[7] This is characterized by:

-

Upregulation of E-cadherin: An epithelial marker crucial for cell-cell adhesion.

-

Downregulation of N-cadherin: A mesenchymal marker associated with increased cell motility.

By inhibiting EMT, this compound can reduce the metastatic potential of cancer cells and may overcome resistance to other therapies.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

AXL Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the AXL kinase.

Caption: Workflow for an AXL Kinase Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Dilute recombinant human AXL kinase (catalytic domain) in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[5]

-

Prepare serial dilutions of this compound in the same kinase buffer.

-

Prepare a solution of ATP and a suitable substrate (e.g., poly-GT) in kinase buffer.[5]

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted AXL kinase to each well.

-

Add the serially diluted this compound or vehicle control to the wells and incubate briefly.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well. Final concentrations are typically around 20 µM for ATP and 200 nM for the substrate.[5]

-

Incubate the plate at room temperature for 60 minutes.[5]

-

-

Detection:

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add a detection reagent, such as a terbium-labeled anti-phosphotyrosine antibody, which will bind to the phosphorylated substrate.[5]

-

Incubate at room temperature for 60 minutes to allow for antibody binding.[5]

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is proportional to the extent of substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[8]

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for Phosphorylated AXL and Downstream Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) form of AXL and key proteins in its downstream signaling pathways.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Culture cancer cells and treat them with various concentrations of this compound for a specified time.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-BIM, anti-E-cadherin) overnight at 4°C.[11]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific effect on protein activation.

-

Conclusion

This compound is a highly potent and selective AXL inhibitor that exerts its anti-cancer effects through a multi-pronged mechanism. By blocking the AXL signaling pathway, it inhibits cancer cell survival and proliferation, induces apoptosis and cell cycle arrest, and reverses the epithelial-to-mesenchymal transition. These preclinical findings underscore the therapeutic potential of this compound in a variety of cancer types, particularly those characterized by AXL overexpression. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other AXL-targeting agents.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

- 7. News - this compound (TP-0903) - LARVOL VERI [veri.larvol.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

TP-0903: A Technical Whitepaper on Preclinical AXL Inhibition

Abstract

TP-0903, initially developed as a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, has demonstrated a broader mechanism of action as a multi-kinase inhibitor in extensive preclinical studies.[1][2] This technical guide provides an in-depth summary of the preclinical data for TP-0903, focusing on its activity in various cancer models, particularly Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDA). The document details its impact on cell viability, apoptosis, and cell cycle progression, and its efficacy in vivo, both as a monotherapy and in combination with standard-of-care agents. Experimental protocols for key assays are described, and signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: AXL as a Therapeutic Target

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, is a critical mediator of cellular processes including proliferation, survival, migration, and epithelial-mesenchymal transition (EMT).[3][4] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and the development of therapeutic resistance across numerous cancer types.[3][5][6] This makes AXL a compelling target for oncologic drug development. TP-0903 (also known as Dubermatinib) is an orally bioavailable inhibitor designed to target and bind to AXL, thereby blocking its downstream signaling pathways.[4][7] Preclinical evidence, however, reveals that its anti-neoplastic activity stems from the inhibition of multiple kinases, contributing to its efficacy in diverse and often drug-resistant tumor models.[1][2][8]

Mechanism of Action and Signaling Pathway

TP-0903 exerts its effects by inhibiting AXL and other key kinases involved in cancer cell proliferation and survival. Upon binding its ligand, Gas6, AXL activates downstream signaling cascades, prominently the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, EMT, and an immunosuppressive tumor microenvironment. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent signal transduction.[4][7]

Beyond AXL, TP-0903 has been shown to be a multi-kinase inhibitor with potent activity against Aurora kinases A/B, Chk1/2, and FLT3, among others.[1][2][8] This expanded target profile is crucial to its mechanism, particularly its ability to induce G2/M cell cycle arrest and apoptosis in malignant cells.[9][10] In models of AML, inhibition of FLT3 and cell cycle regulators is a key contributor to its potent anti-leukemic activity.[8][9]

In Vitro Preclinical Studies

TP-0903 has demonstrated potent single-agent activity across a variety of cancer cell lines in vitro, effectively inhibiting cell viability, inducing apoptosis, and causing cell cycle arrest at nanomolar concentrations.

Cell Viability and Proliferation

The inhibitory concentration (IC50) of TP-0903 has been determined in multiple cancer cell lines, showing particular potency in hematologic malignancies and pancreatic cancer.

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Citation(s) |

| MV4-11 (R248W) | AML | TP53 Mutant | 11 ± 0.5 | [10] |

| HL-60 | AML | TP53 Null | 35 ± 2.4 | [10] |

| Kasumi-1 | AML | TP53 Mutant (R248Q) | 15 ± 1.1 | [10] |

| OCI-AML3 | AML | NRAS Mutant (Q61L) | 37 | [8][9] |

| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | 15 | [6][8] |

| Ba/F3-FLT3-ITD/F691L | Pro-B Cell Line | FLT3 Gatekeeper Mutant | 16 | [6][8] |

| BMF-A3 | Pancreatic (PDA) | - | 110 | [3] |

| PSN-1 | Pancreatic | - | 6000 | [7] |

Cell Cycle Analysis and Apoptosis

Consistent with its inhibition of Aurora kinases, TP-0903 induces a G2/M phase cell cycle arrest.[9][10] In AML cell lines such as MV4-11, HL-60, and Kasumi-1, treatment with 20 nM TP-0903 resulted in a significant accumulation of cells in the G2/M phase.[1][11] This cell cycle blockade is followed by the induction of apoptosis. Treatment with TP-0903 at concentrations of 20-50 nM for 24 to 48 hours significantly increased the apoptotic cell population in these cell lines, as measured by Annexin V staining.[1][9][11] Furthermore, immunoblot analysis showed that 50 nM TP-0903 led to the upregulation of DNA damage markers like pChk1/2 and pH2AX.[1][10]

In Vivo Preclinical Studies

The anti-tumor efficacy of TP-0903 has been validated in several mouse xenograft models, where it has been shown to suppress tumor growth, reduce metastasis, and significantly prolong survival both as a monotherapy and in combination therapies.

Monotherapy Efficacy

In a xenograft model using OCI-AML3 cells, mice treated with TP-0903 (50 mg/kg, 5 days/week) showed suppressed leukemia outgrowth and a 9-day prolongation in survival compared to the vehicle group.[8] In a more drug-resistant model using MOLM13-RES cells, TP-0903 administered at 60 mg/kg once daily prolonged survival by 13-17 days compared to vehicle-treated mice.[8]

Combination Therapy Efficacy

TP-0903 has demonstrated additive or synergistic effects when combined with standard-of-care agents.

-

With Decitabine in AML: In xenograft models of TP53 mutant AML, the combination of TP-0903 and decitabine was significantly more effective than either agent alone.[1][10]

-

With Gemcitabine and anti-PD1 in Pancreatic Cancer: In an orthotopic pancreatic cancer model, TP-0903 as a single agent suppressed tumor growth.[3] The combination with gemcitabine and/or an anti-PD1 antibody further enhanced anti-tumor and anti-metastatic effects, leading to increased survival and a shift toward a more immune-stimulatory tumor microenvironment.[3][5]

| Model | Treatment Group | Median Survival (Days) | Citation(s) |

| HL-60 Xenograft (AML) | Vehicle | 46 | [1][10] |

| Decitabine | 55 | [1][10] | |

| TP-0903 | 63 | [1][10] | |

| Combination | 75 | [1][10] | |

| MV4-11 (R248W) Xenograft (AML) | Vehicle | 51 | [1][10] |

| Decitabine | 62 | [1][10] | |

| TP-0903 | 81 | [1][10] | |

| Combination | 89 | [1][10] |

Kinase Inhibition Profile

While originally developed as an AXL inhibitor, biochemical and cellular assays have confirmed TP-0903's activity against a panel of other kinases. This multi-targeted profile likely contributes to its broad efficacy, especially in overcoming drug resistance.

| Kinase Target | Assay Type | IC50 / Kd (nM) | Citation(s) |

| AXL | Kinase Assay | IC50: 27 | [7] |

| AXL | Binding Assay | Kd: 8.2 | [6] |

| FLT3-WT | Binding Assay | Kd: 0.93 | [6] |

| FLT3-ITD | Kinase Assay | IC50: 3.9 | [6] |

| FLT3-ITD | Binding Assay | Kd: 5.6 | [6] |

| FLT3-D835Y | Kinase Assay | IC50: 0.12 | [6] |

| FLT3-ITD/F691L | Binding Assay | Kd: 1.9 | [6] |

| Aurora A/B | Cellular/Biochemical | Low nM activity | [1][2] |

| Chk1/2 | Cellular/Biochemical | Low nM activity | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summarized protocols for key experiments performed in the evaluation of TP-0903.

In Vitro Cell Viability (MTT Assay)

-

Cell Plating: Cancer cell lines (e.g., MV4-11, HL-60) are seeded into 96-well plates at a predetermined density.

-

Drug Treatment: Cells are treated with increasing concentrations of TP-0903 or vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control wells. IC50 values are determined using non-linear regression analysis.[1][11]

Apoptosis Assay (Annexin V Flow Cytometry)

-

Cell Treatment: Cells are treated with TP-0903 (e.g., 20 nM, 50 nM) or vehicle for 24-48 hours.

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

-

Incubation: Staining proceeds for 15 minutes at room temperature in the dark.

-

Analysis: Samples are analyzed promptly on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[1][11]

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma - NSG) are used to prevent rejection of human tumor cells.

-

Cell Implantation: A specific number of human cancer cells (e.g., 1x10^6 HL-60 cells) are injected, typically intravenously (for leukemia models) or subcutaneously/orthotopically (for solid tumors).

-

Tumor Engraftment: Engraftment is confirmed, often through bioluminescence imaging for luciferase-tagged cells or caliper measurement for solid tumors.

-

Treatment Initiation: Once tumors are established (e.g., 14 days post-injection), mice are randomized into treatment cohorts (Vehicle, TP-0903, comparator drug, combination).

-

Dosing: TP-0903 is administered orally via gavage at a specified dose and schedule (e.g., 50 mg/kg, 5 days on/2 days off).

-

Monitoring: Animal health, body weight, and tumor burden are monitored regularly throughout the study.

-

Endpoint: The study concludes based on predetermined endpoints, such as tumor size limits or a decline in animal health. Survival is a key endpoint, analyzed using Kaplan-Meier curves.[1][6][10]

Conclusion

The preclinical data for TP-0903 strongly support its development as a potent anti-cancer agent. Its multi-kinase inhibitory profile, encompassing AXL, Aurora kinases, and FLT3, provides a multi-pronged attack on cancer cell proliferation, survival, and drug resistance mechanisms. TP-0903 has demonstrated significant efficacy at nanomolar concentrations in vitro and has translated this potency into improved survival in vivo, particularly in challenging models of TP53 mutant AML and pancreatic cancer.[1][3][5][10] The promising synergistic activity with standard-of-care agents like decitabine and gemcitabine, coupled with its ability to modulate the tumor immune microenvironment, provides a strong rationale for its continued clinical evaluation in patients with advanced solid tumors and hematologic malignancies.[1][5][12][13]

References

- 1. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

- 8. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mayo.edu [mayo.edu]

- 13. Facebook [cancer.gov]

Dubermatinib Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dubermatinib (TP-0903) is a potent, orally bioavailable small molecule inhibitor targeting the AXL receptor tyrosine kinase, a key driver in oncogenesis, metastasis, and therapeutic resistance. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, its multi-kinase inhibitory profile, and detailed methodologies for its preclinical evaluation. Quantitative data from in vitro and in vivo studies are presented to offer a comprehensive understanding of its mechanism of action and therapeutic potential.

Introduction

The TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, particularly AXL, has emerged as a critical mediator of cancer progression and drug resistance.[1] Overexpressed in a multitude of malignancies, AXL signaling promotes cell survival, proliferation, migration, and invasion.[1] this compound is a selective inhibitor of AXL, demonstrating significant anti-tumor activity in preclinical models and clinical trials.[2][3] This guide serves as a technical resource for researchers engaged in the study of this compound and its therapeutic applications.

Kinase Inhibition Profile

This compound is a multi-kinase inhibitor with high potency against AXL and notable activity against other oncogenic kinases. Its inhibitory profile underscores its potential to counteract various cancer-driving mechanisms.

| Target Kinase | IC50 (nM) | Reference |

| AXL | 27 | [2] |

| Aurora A | 3 | [4] |

| Aurora B | 12.4 | [4] |

| JAK2 | Data not available | |

| ABL1 | Data not available | |

| CHEK1 | Data not available | |

| IC50 values for JAK2, ABL1, and CHEK1 are not yet publicly available in the reviewed literature. |

Signaling Pathway Inhibition

AXL Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the AXL signaling cascade. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cancer cell survival, proliferation, and metastasis. This compound binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of downstream effectors.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sumitomo Dainippon Pharma Oncology Announces First Patient Dosed in the this compound Arm of The Leukemia & Lymphoma Society's Beat AML Master Clinical Trial in Patients with Acute Myeloid Leukemia [prnewswire.com]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

TP-0903: A Multi-Kinase Inhibitor Reversing Epithelial-Mesenchymal Transition in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TP-0903, also known as dubermatinib, is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinase AXL.[1] Extensive preclinical research has demonstrated its potent anti-tumor and anti-metastatic effects across a range of cancers, including pancreatic, non-small cell lung, triple-negative breast, and ovarian cancers.[2][3][4][5] A core mechanism underlying these effects is the ability of TP-0903 to reverse the epithelial-mesenchymal transition (EMT), a cellular program critical for cancer cell dissemination, therapy resistance, and immune evasion.[1][2][6] This technical guide provides a comprehensive overview of the role of TP-0903 in modulating EMT, detailing its mechanism of action, effects on key signaling pathways, and a summary of preclinical data. Detailed experimental protocols and visualizations of the underlying molecular interactions are also presented to facilitate further research and development.

Introduction to TP-0903 and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a mesenchymal phenotype with increased migratory and invasive properties.[7] In cancer, the reactivation of this embryonic program is associated with metastasis, the acquisition of stem cell-like characteristics, and resistance to various therapies.[7][8]

TP-0903 is a potent, ATP-competitive inhibitor that primarily targets AXL, a member of the Tyro3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] AXL is a key driver of EMT and its overexpression is correlated with poor prognosis, metastasis, and drug resistance in numerous cancers.[1][2][9] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that promote the mesenchymal state, leading to a phenotypic shift back towards a more differentiated, epithelial state.[1][2] Beyond AXL, TP-0903 has been shown to inhibit other kinases including all three members of the TAM family, as well as Aurora A, JAK2, ALK, ABL1, and VEGFR2.[2]

Mechanism of Action: Reversal of EMT

TP-0903's primary mechanism in combating cancer progression is through the inhibition of AXL, which in turn reverses the EMT program. This is evidenced by consistent changes in the expression of key EMT markers across various cancer models.

Modulation of EMT Marker Expression

Treatment with TP-0903 leads to a reversal of the mesenchymal phenotype, characterized by:

-

Upregulation of Epithelial Markers: A notable increase in E-cadherin expression is observed, restoring cell-cell adhesion.

-

Downregulation of Mesenchymal Markers: A concurrent decrease in the expression of vimentin is seen.[2]

-

Suppression of EMT-Inducing Transcription Factors: TP-0903 treatment leads to a reduction in the expression of key transcription factors that drive EMT, including Snail and Slug.[2][5]

Impact on Signaling Pathways

TP-0903 has been shown to impinge on critical signaling pathways that regulate EMT.

-

AXL-TGFβ-Hippo Signaling Axis: In non-small cell lung cancer cells, TP-0903 attenuates AXL phosphorylation and blunts the transcriptional responses to TGFβ-Hippo signaling. It achieves this by disrupting the formation of transcriptional complexes involving SMAD2/3, SMAD4, YAP1, and TAZ.[9]

-

STAT3 Signaling: The JAK/STAT3 pathway is a known regulator of EMT.[8][10] While direct inhibition of STAT3 by TP-0903 is not its primary mechanism, its inhibition of upstream kinases like JAK2 can indirectly affect STAT3 signaling, contributing to the reversal of EMT.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of TP-0903 from various preclinical studies.

Table 1: In Vitro Efficacy of TP-0903 (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BMF-A3 | Pancreatic Ductal Adenocarcinoma | 110 | [2] |

| OVTOKO | Ovarian Cancer | 33 | [5] |

| OVMANA | Ovarian Cancer | 840 | [5] |

| OCI-AML3 | Acute Myeloid Leukemia (NRAS mutant) | 37 | [11] |

| MV4-11 (R248W) | Acute Myeloid Leukemia (TP53 mutant) | 12-32 | [12] |

| HL-60 | Acute Myeloid Leukemia (TP53 mutant) | 12-32 | [12] |

| Kasumi-1 | Acute Myeloid Leukemia (TP53 mutant) | 12-32 | [12] |

Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic Cancer Model

| Treatment Group | Median Survival (days) | Tumor Weight Reduction | Reference |

| Vehicle | 72 | N/A | [2] |

| TP-0903 | 78 | Significant | [2] |

| TP-0903 + Gemcitabine + anti-PD1 | Further extended | Most significant | [2] |

Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TP-0903 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BMF-A3)

-

Complete growth medium

-

TP-0903

-

MTS reagent (Promega)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of TP-0903 in complete growth medium. A common starting concentration is 40 μM with 4-fold dilutions.

-

Remove the existing medium from the cells and add the TP-0903 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is observed.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the relative cell viability and determine the IC50 value using appropriate software.[2]

Colony Formation Assay

Objective: To assess the long-term effect of TP-0903 on the proliferative capacity of single cells.

Materials:

-

Cancer cell lines (e.g., BMF-A3)

-

Complete growth medium

-

TP-0903

-

6-well plates

-

10% formalin

-

Crystal violet stain

Procedure:

-

Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow cells to attach overnight.

-

Treat the cells with varying concentrations of TP-0903 (e.g., 100 nM, 250 nM, 500 nM, 5 µM) or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with 10% formalin for 15 minutes.

-

Stain the colonies with crystal violet for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.[2]

Western Blotting for EMT Markers

Objective: To analyze the protein expression levels of epithelial and mesenchymal markers following TP-0903 treatment.

Materials:

-

Cancer cell lines

-

TP-0903

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against E-cadherin, vimentin, Snail, Slug, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with TP-0903 at desired concentrations for a specified time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.[13]

Visualizations of Signaling Pathways and Workflows

Caption: TP-0903 inhibits AXL, blocking downstream pathways promoting EMT.

Caption: Workflow for assessing TP-0903's effect on EMT in vitro.

Conclusion and Future Directions

TP-0903 has emerged as a promising therapeutic agent that targets a fundamental mechanism of cancer progression and therapy resistance – the epithelial-mesenchymal transition. Its ability to inhibit AXL and other key kinases leads to a reversal of the mesenchymal phenotype, sensitizing cancer cells to other therapies and reducing their metastatic potential. The data summarized in this guide highlight the potent anti-tumor activity of TP-0903 in a variety of preclinical models.

Ongoing and future research will continue to elucidate the full spectrum of TP-0903's activity, both as a monotherapy and in combination with chemotherapy, targeted therapy, and immunotherapy.[2] Clinical trials are currently underway to evaluate the safety and efficacy of TP-0903 in patients with advanced solid tumors and hematological malignancies.[14][15] The insights gained from these studies will be crucial in defining the clinical utility of this novel AXL inhibitor in the treatment of cancer.

References

- 1. Facebook [cancer.gov]

- 2. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Mesenchymal-epithelial transition and AXL inhibitor TP-0903 sensitise triple-negative breast cancer cells to the antimalarial compound, artesunate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 7. scientificarchives.com [scientificarchives.com]

- 8. STAT3-EMT axis in tumors: Modulation of cancer metastasis, stemness and therapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Role of STAT3 in cancer cell epithelial-mesenchymal transition (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]

- 12. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Dubermatinib: A Deep Dive into its Anti-Proliferative and Anti-Migratory Effects on Tumor Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dubermatinib (TP-0903) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family of receptors. Overexpression of AXL is implicated in the progression, metastasis, and therapeutic resistance of a multitude of solid and hematologic malignancies. AXL signaling promotes cancer cell proliferation, survival, invasion, and the epithelial-mesenchymal transition (EMT), a key process in metastasis. This compound exerts its antineoplastic activity by binding to and inhibiting AXL, thereby blocking these downstream signaling pathways. This technical guide provides a comprehensive overview of the effects of this compound on tumor cell proliferation and migration, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data on the Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against various cancer cell lines, highlighting its impact on both cell proliferation and migration.

Table 1: Inhibition of Tumor Cell Proliferation by this compound

| Cell Line | Cancer Type | Assay Type | IC50 | Citation |

| PSN-1 | Pancreatic Cancer | Cell Viability Assay | 6 nM | |

| AXL-dependent AML cells | Acute Myeloid Leukemia | Cell Viability Assay | Not Specified | |

| Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | Apoptosis Assay | Nanomolar ranges (LD50) | |

| Neuroblastoma cells | Neuroblastoma | Cell Growth Assay | Not Specified |

Table 2: Inhibition of Tumor Cell Migration by this compound

| Cell Line | Cancer Type | Assay Type | Effect | Citation |

| SUM149 | Inflammatory Breast Cancer | Transwell Migration Assay | Reduced cell migration | |

| BCX010 | Inflammatory Breast Cancer | Transwell Migration Assay | Reduced cell migration | |

| Various Cancer Models | Multiple | Not Specified | Reverses mesenchymal phenotype, which is associated with migration |

Note: While qualitative inhibition of migration is reported, specific quantitative data such as percentage of inhibition or IC50 for migration was not available in the reviewed literature. Further studies are needed to quantify the dose-dependent effects of this compound on cancer cell migration and invasion.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay (ATP-Lite Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., PSN-1)

-

Appropriate cell culture media (e.g., RPMI-1640 with 10% FBS)

-

This compound (TP-0903)

-

Serum-free growth media

-

Solid white 384-well plates

-

ATP-Lite solution

-

Microplate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed 1000 cells in 45 µL of appropriate media per well into solid white 384-well plates.

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 10x stock solution of this compound in serum-free growth media at desired concentrations.

-

Treatment: Add 5 µL of the 10x this compound solution to each well. Include vehicle control wells treated with serum-free media containing the same concentration of DMSO as the drug-treated wells.

-

Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.

-

ATP Measurement: Add 40 µL of ATP-Lite solution to each well.

-

Final Incubation: Incubate at room temperature for 10 minutes.

-

Luminescence Reading: Measure the luminescence on a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a dose-response curve.

Transwell Migration Assay

This protocol provides a general framework for assessing the effect of this compound on cancer cell migration.

Objective: To quantify the inhibitory effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Transwell inserts (e.g., 8.0 µm pore size for 24-well plates)

-

Cell culture media with low serum (e.g., 0.5% FBS)

-

Chemoattractant (e.g., media with 10% FBS)

-

This compound (TP-0903)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with a low-serum medium and incubate overnight.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in low-serum media at a suitable concentration (e.g., 1 x 10^5 cells/mL). Add 200 µL of the cell suspension to the upper chamber of each Transwell insert. For the treatment group, include the desired concentration of this compound in the cell suspension.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Removal of Non-migrated Cells: Carefully remove the media from the upper chamber and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15 minutes at room temperature. Wash with PBS and then stain with crystal violet solution for 30 minutes.

-

Washing: Gently wash the membranes with PBS to remove excess stain.

-

Imaging and Quantification: Take images of the stained migrated cells under a microscope. Elute the dye from the cells and measure the absorbance to quantify the number of migrated cells, or count the number of migrated cells from the images.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group to determine the percentage of migration inhibition.

Wound Healing (Scratch) Assay

This protocol provides a general method for evaluating the effect of this compound on cell migration in a 2D context.

Objective: To assess the effect of this compound on the closure of a "wound" in a confluent cell monolayer.

Materials:

-

Cancer cell line of interest

-

12-well or 24-well culture plates

-

Sterile 1 mL pipette tip

-

Cell culture media

-

This compound (TP-0903)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once the cells are confluent, use a sterile 1 mL pipette tip to create a straight scratch or "wound" in the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh media containing the desired concentration of this compound or vehicle control to the wells.

-

Imaging (Time 0): Immediately capture images of the wound at defined locations for each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Imaging (Time X): Capture images of the same wound locations at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point for both control and treated wells. Calculate the percentage of wound closure over time. Compare the rate of wound closure between the this compound-treated and control groups.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the AXL receptor tyrosine kinase. The following diagrams illustrate the AXL signaling pathway, a typical experimental workflow for evaluating this compound, and the logical relationship of its mechanism of action.

Caption: AXL Signaling Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for Evaluating this compound's Efficacy.

Caption: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound is a promising AXL inhibitor with demonstrated activity against tumor cell proliferation in various cancer models. Its ability to inhibit the AXL signaling pathway, a key driver of cancer progression and metastasis, underscores its therapeutic potential. While the anti-migratory effects of this compound are evident, further quantitative studies are warranted to fully characterize its potency in inhibiting cancer cell migration and invasion. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted anti-cancer properties of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The AXL Receptor as a Therapeutic Target for Dubermatinib

This technical guide provides a comprehensive overview of the AXL receptor tyrosine kinase as a therapeutic target and the mechanism and clinical development of this compound (TP-0903), a potent and selective AXL inhibitor.

The AXL Receptor Tyrosine Kinase

The AXL gene, first identified in patients with chronic myelogenous leukemia, encodes a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family.[1][2] The AXL protein is characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats, a transmembrane segment, and an intracellular tyrosine kinase domain.[3][4][5][6]

Function and Role in Cancer:

AXL's primary ligand is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[4][7] Upon Gas6 binding, AXL dimerizes and autophosphorylates its intracellular domain, initiating downstream signaling cascades.[4] These pathways are crucial for normal cellular processes, but their dysregulation is implicated in cancer pathogenesis.

In oncology, AXL overexpression is a hallmark of aggressive cancers and is associated with poor prognosis.[2][4][8] It is a key driver of:

-

Cell Proliferation and Survival: AXL signaling promotes uncontrolled cell growth and inhibits apoptosis.[5][8][9]

-

Metastasis and Invasion: It facilitates the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[6][8]

-

Angiogenesis: AXL signaling contributes to the formation of new blood vessels that supply tumors.[6][8]

-

Therapeutic Resistance: AXL is a critical mediator of acquired resistance to a wide range of cancer therapies, including chemotherapy and targeted agents like EGFR inhibitors.[1][8]

-

Immune Evasion: AXL signaling can create an immunosuppressive tumor microenvironment, helping cancer cells avoid detection and destruction by the immune system.[4][10][11]

AXL Signaling Pathways

Activation of the AXL receptor triggers several critical downstream signaling pathways that collectively promote a pro-tumorigenic phenotype. These include the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways, which regulate cell survival, proliferation, migration, and inflammation.[2][4][9]

This compound (TP-0903): A Selective AXL Inhibitor

This compound (also known as TP-0903) is an orally administered, potent, and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[12][13][14] Preclinical studies have demonstrated its promising anti-tumor activity as both a single agent and in combination therapies across various tumor types.[15][16]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting and binding to AXL, thereby preventing its kinase activity.[17] This inhibition blocks the entire downstream signaling cascade. The key mechanisms include:

-

Inhibition of AXL Phosphorylation: this compound prevents the autophosphorylation of the AXL kinase domain, which is the critical first step in signal transduction.[18]

-

Reversal of EMT: By blocking AXL signaling, this compound can reverse the mesenchymal phenotype of cancer cells, making them less invasive and potentially resensitizing them to other therapies.[14][19]

-

Induction of Apoptosis: The drug has been shown to induce dose-dependent apoptosis (programmed cell death) in various cancer cells, including chronic lymphocytic leukemia (CLL) cells.[13][18][19] This is achieved in part by reducing the expression of anti-apoptotic proteins like BCL-2 and MCL-1.[18]

-

Enhancement of Chemo-sensitivity: AXL overexpression is a known mechanism of drug resistance.[17] this compound can resensitize resistant cancer cells to other targeted agents and chemotherapies.[14][17]

Quantitative Preclinical Data

This compound has demonstrated potent activity in both biochemical and cell-based preclinical assays.

| Parameter | Value | Target/Cell Line | Reference |

| Biochemical IC₅₀ | 27 nM | AXL Kinase | [12][13][14][18] |

| Cell Viability IC₅₀ | 6 nM | PSN-1 (Pancreatic Cancer) | [12][20] |

| Apoptosis Induction | Dose-dependent | Chronic Lymphocytic Leukemia (CLL) B-cells | [13][14] |

Clinical Development and Data

This compound has been evaluated in multiple clinical trials for both solid and hematologic malignancies.

Phase 1a/b Study in Advanced Solid Tumors (NCT02729298)

This first-in-human, open-label study evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound.[15][21]

Safety and Tolerability:

-

The maximum tolerated dose (MTD) was established at 50 mg.[21]

-

The most common Grade 3 or higher treatment-related adverse events were nausea, vomiting, and diarrhea.[21]

Preliminary Efficacy Data:

| Cohort | N | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate (DCR) | Reference |

| Dose Escalation (Monotherapy) | 45 | 5% (2 patients) | 29% (13 patients) | 33% | [21] |

| Expansion: Cohort A (Monotherapy + Immunotherapy) | 21 | 5% (1 patient) | 14-48% (across cohorts) | 14-53% (across cohorts) | [21][22] |

| Expansion: Cohort B (Monotherapy + TKI) | 22 | 5% (1 patient) | 14-48% (across cohorts) | 14-53% (across cohorts) | [21][22] |

Beat AML Master Trial (NCT03013998)

This Phase 1b/2 substudy evaluated this compound in combination with decitabine for newly diagnosed Acute Myeloid Leukemia (AML) in patients aged ≥60 with high-risk features (TP53 mutation and/or complex karyotype).[23][24]

Efficacy in High-Risk AML:

| Treatment Group | Composite Remission Rate (CRR) | Complete Remission (CR) | Median Overall Survival (OS) | Reference |

| Group 1 (37 mg TP-0903 + Decitabine) | 33.3% | 13.3% | 7.6 months | [23] |

| Group 2 (25 mg TP-0903 + Decitabine) | 50.0% | 25.0% | 7.5 months | [23] |

The combination was found to be reasonably tolerated and showed activity in this difficult-to-treat patient population.[23]

Experimental Protocols

Standardized assays are crucial for evaluating the efficacy of AXL inhibitors like this compound.

AXL Kinase Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the AXL enzyme.

Methodology (ADP-Glo™ Assay):

-

Reaction Setup: Recombinant AXL kinase enzyme, a specific substrate (e.g., AXLtide), and ATP are combined in a reaction buffer.[25]

-

Inhibitor Addition: Test compounds (e.g., this compound) at various concentrations are added to the reaction wells.

-

Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back into ATP.

-

Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ADP generated and, therefore, the kinase activity. The signal is measured using a luminometer.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell-Based Phospho-AXL Inhibition Assay

This assay measures the ability of a compound to inhibit AXL activation within a cellular context.

Methodology:

-

Cell Culture: Plate cancer cells known to express AXL (e.g., PSN-1).

-

Serum Starvation: Culture cells in a low-serum medium to reduce baseline kinase activity.

-

Inhibitor Treatment: Treat cells with various concentrations of this compound for a defined period.

-

Ligand Stimulation: Stimulate the cells with the AXL ligand, Gas6, to induce receptor phosphorylation.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Detection: Measure the levels of phosphorylated AXL (p-AXL) and total AXL using methods such as:

-

Western Blotting: Separate proteins by size, transfer to a membrane, and probe with specific antibodies for p-AXL and total AXL.

-

ELISA: Use a plate-based immunoassay with antibodies specific for p-AXL to quantify its levels.

-

-

Data Analysis: Determine the concentration of this compound required to inhibit Gas6-stimulated AXL phosphorylation by 50%.

Therapeutic Rationale and Future Directions

Targeting AXL with this compound represents a compelling therapeutic strategy for several reasons:

-

Overcoming Drug Resistance: AXL is a central hub for resistance to numerous cancer therapies. Combining this compound with existing targeted therapies or chemotherapies could prevent or reverse acquired resistance, thereby improving patient outcomes.[1][26]

-

Targeting Aggressive Cancers: AXL is frequently overexpressed in hard-to-treat, metastatic cancers, making it an attractive target in patient populations with high unmet needs.[4][8]

-

Modulating the Tumor Microenvironment: By inhibiting AXL, this compound has the potential to revert the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[10]

Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from AXL inhibition, exploring rational combination strategies with other targeted agents and immunotherapies, and further elucidating the role of AXL in different cancer subtypes. The clinical data for this compound, while early, supports its continued development as a novel agent in the oncologist's armamentarium.

References

- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for Gas6–Axl signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. AXL receptor tyrosine kinase - Creative Biogene [creative-biogene.com]

- 7. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. onclive.com [onclive.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medkoo.com [medkoo.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. mayo.edu [mayo.edu]

- 17. Facebook [cancer.gov]

- 18. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sumitomo Dainippon Pharma Oncology Presents Findings from Phase 1 Clinical Study Evaluating Investigational Agent this compound in Patients with Advanced Solid Tumors at ESMO 2020 Virtual Annual Congress [prnewswire.com]

- 22. First-in-human Study of Oral TP-0903 (a Novel Inhibitor of AXL Kinase) in Patients With Advanced Solid Tumors [clin.larvol.com]

- 23. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 24. Sumitomo Dainippon Pharma Oncology Announces First Patient Dosed in the this compound Arm of The Leukemia & Lymphoma Society's Beat AML Master Clinical Trial in Patients with Acute Myeloid Leukemia [prnewswire.com]

- 25. AXL Kinase Enzyme System Application Note [promega.sg]

- 26. News - this compound (TP-0903) - LARVOL VERI [veri.larvol.com]

Methodological & Application

Dubermatinib In Vitro Assay Protocols for Pancreatic Cancer Cells: Application Notes

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dubermatinib (also known as TP-0903) is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC), where it plays a crucial role in tumor progression, metastasis, and resistance to therapy.[3] this compound targets AXL, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration.[4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in pancreatic cancer cell lines.

Data Presentation

This compound IC50 Values in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different pancreatic cancer cell lines, reflecting differences in their genetic background and dependency on AXL signaling.

| Cell Line | IC50 (nM) | Assay Duration |

| PSN-1 | 6 | 96 hours |

| BMF-A3 | 110 | Not Specified |

Signaling Pathway Inhibition

This compound inhibits the autophosphorylation of AXL and subsequently suppresses the phosphorylation of downstream signaling proteins Akt and ERK.

Caption: this compound inhibits AXL, blocking downstream PI3K/Akt and MAPK/ERK signaling.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the dose-dependent effect of this compound on the viability of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., PSN-1, BMF-A3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (TP-0903)

-

MTS reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72-96 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells

-

This compound

-

6-well plates

-

200 µL pipette tips

Procedure:

-

Seed cells in 6-well plates and grow them to confluency.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the wound area at each time point and calculate the percentage of wound closure.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of AXL and its downstream targets.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat cells with this compound at desired concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound in pancreatic cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Experimental Design for In Vivo Efficacy Studies of Dubermatinib (TP-0903)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dubermatinib (also known as TP-0903) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical driver of tumor cell proliferation, survival, invasion, and metastasis. Its overexpression is associated with poor prognosis and the development of resistance to various cancer therapies.[3] These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in preclinical cancer models.

Mechanism of Action

This compound selectively binds to and inhibits the activity of AXL, a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases.[4] This blockade disrupts AXL-mediated signal transduction pathways, which in turn inhibits the epithelial-mesenchymal transition (EMT), a key process in tumor progression and metastasis.[4] By inhibiting AXL, this compound can suppress tumor growth, reduce metastasis, and potentially re-sensitize tumors to other anticancer agents.[5][6]

Key Signaling Pathways

This compound primarily targets the AXL signaling cascade. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/MAPK pathways. This compound's inhibition of AXL phosphorylation prevents the activation of these downstream effectors.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | This compound Dose & Schedule | Outcome | Reference |

| Pancreatic Cancer | Orthotopic Mouse Model | 25 mg/kg, daily, oral gavage | Significant suppression of tumor growth and metastasis; increased survival.[6][7] | [6][7] |

| Drug-Resistant AML (FLT3-ITD mutated) | NSG Mouse Xenograft | 60 mg/kg, once daily, 5 days/week for 3 weeks | Significantly reduced leukemic cell outgrowth compared to vehicle and gilteritinib.[8] | [8] |

| AML | NSG Mouse Xenograft | 50 mg/kg, once daily, 5 days/week for up to 6 weeks | Suppressed leukemia cell outgrowth and prolonged survival by 9 days.[8] | [8] |

| Mantle Cell Lymphoma (JeKo-1) | NSG Mouse Xenograft | Low dose (specifics not detailed) | Superior anti-tumor activity and significantly longer overall survival in combination with CART19 cells.[9] | [9] |

Table 2: Pharmacodynamic Effects of this compound in In Vivo Models

| Biomarker | Sample Type | Animal Model | Treatment | Result | Reference |

| Ki67 Expression | Tumor Tissue | Pancreatic Cancer (KPfC mice) | This compound (25 mg/kg) | Suppressed Ki67 expression, indicating reduced proliferation.[6][7] | [6][7] |

| Soluble AXL (sAXL) | Serum/Plasma | Not specified | Not specified | Dose-dependent reduction in sAXL. | [10] |

| DKK1 Expression | Tumor Tissue | Neuroblastoma Xenograft Mice | This compound | Significantly diminished DKK1 expression.[1][11] | [1][11] |

Experimental Protocols

Protocol 1: Xenograft Tumor Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model, a common approach for evaluating the in vivo efficacy of anti-cancer compounds.

Materials:

-

Cancer cell line of interest (e.g., MOLM13-Luc for AML, JeKo-1 for lymphoma)

-

Immunocompromised mice (e.g., NOD-scid-γ (NSG) mice, 8-12 weeks old)

-

Sterile PBS

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture cancer cells to the logarithmic growth phase.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in a solution of PBS and Matrigel (optional, 1:1 ratio) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: Oral Administration of this compound

This compound is an orally bioavailable compound. Oral gavage is a precise method for delivering a specific dose.

Materials:

-

This compound (TP-0903)

-

Vehicle (e.g., a mixture of PEG300, Tween 80, and sterile water or saline)

-

Oral gavage needles (stainless steel, appropriate size for mice)

-

Syringes

Procedure:

-

Prepare the this compound formulation by dissolving the compound in the chosen vehicle to the desired concentration. Sonication may be required to achieve a homogenous suspension.

-

Weigh each mouse to determine the exact volume of the formulation to be administered.

-

Gently restrain the mouse.

-

Insert the gavage needle orally, passing it along the roof of the mouth and down the esophagus into the stomach.

-

Slowly administer the calculated volume of the this compound formulation.

-

Monitor the mouse briefly after administration to ensure there are no adverse effects.

-

Follow the dosing schedule as per the experimental design (e.g., once daily, 5 days a week).[8]

Protocol 3: Pharmacodynamic Assessment of Soluble AXL

Monitoring changes in the levels of soluble AXL (sAXL) in the plasma or serum can serve as a pharmacodynamic biomarker of this compound activity.

Materials:

-

Blood collection tubes (e.g., EDTA-coated for plasma)

-

Centrifuge

-

Mouse AXL ELISA Kit

-

Microplate reader

Procedure:

-

Collect blood samples from mice at specified time points (e.g., pre-treatment and post-treatment). Blood can be collected via retro-orbital bleeding or cardiac puncture at the study endpoint.

-

If collecting plasma, centrifuge the blood-filled EDTA tubes to separate the plasma.

-

Store the plasma or serum samples at -80°C until analysis.

-

On the day of the assay, thaw the samples and perform the ELISA according to the manufacturer's instructions. A general ELISA workflow is as follows:

-